Reversible Noncovalent Binding Mechanism Enables Controlled Target Dissociation vs. Irreversible Inhibitors
Fenebrutinib is a reversible, noncovalent BTK inhibitor with a slow off-rate (1.54 x 10⁻⁵ s⁻¹), in contrast to irreversible covalent inhibitors like ibrutinib that permanently modify Cys481 [1]. This reversible binding allows the drug's effects to dissipate upon discontinuation, a critical safety feature for managing potential adverse events in chronic therapy, whereas covalent inhibitors maintain target suppression for the lifespan of the bound protein [2]. The mean residence time of fenebrutinib on BTK is 18.3 ± 2.8 hours, indicating sustained but reversible inhibition [3].
| Evidence Dimension | Binding mechanism and off-rate |
|---|---|
| Target Compound Data | Reversible noncovalent; k_off = 1.54 x 10⁻⁵ s⁻¹; residence time = 18.3 ± 2.8 h |
| Comparator Or Baseline | Ibrutinib (irreversible covalent, permanent modification) and other reversible inhibitors |
| Quantified Difference | Fenebrutinib's reversible binding allows for rapid dissociation upon drug withdrawal, unlike permanent covalent inhibition |
| Conditions | In vitro kinase assays and cellular target engagement studies |
Why This Matters
This reversible binding profile directly addresses the safety limitations of irreversible inhibitors, which are associated with cumulative off-target toxicities and prolonged immunosuppression, making fenebrutinib a more suitable candidate for chronic, non-oncological indications.
- [1] Hodgson R, et al. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis. Drugs R D. 2024;24(3):345-359. View Source
- [2] Silverman S. Differences Between Fenebrutinib and Other BTK Inhibitors. NeurologyLive. October 21, 2022. View Source
- [3] ACS Spring 2025 Meeting. Unique kinetic and mechanistic features of fenebrutinib, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis. MEDI 4168783. View Source
